tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
Overview
Description
Tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazol-4-ylprop-2-yn-1-ylamine as the starting material.
Reaction Conditions: The reaction involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of polymers and other materials that require specific chemical properties.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The exact mechanism of action depends on the context in which it is used. For example, in drug development, it may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is structurally similar and is used as an intermediate in the synthesis of ceftolozane, a cephalosporin antibiotic.
Tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another related compound used in heterocyclic chemistry research.
Uniqueness: Tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate is unique due to its specific structural features, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (CAS No. 1384430-28-7) is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 235.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active agents, particularly in the development of small molecule inhibitors and other pharmacological applications.
Chemical Structure and Properties
The structure of this compound includes several key functional groups that contribute to its biological activity:
- Carbamate Group : This functional group is known for its role in enhancing the solubility and bioavailability of compounds.
- Pyrazole Ring : The presence of the pyrazole moiety is significant, as it is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound involves a multi-step process, which includes amination, reduction, esterification, and condensation reactions starting from 1-methyl-1H-pyrazol-5-amine. The overall yield of this synthesis is reported to be approximately 59.5%, with structural confirmation achieved through mass spectrometry and NMR spectroscopy.
Medicinal Chemistry Applications
The compound is primarily explored as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Its derivatives have shown significant promise in modulating enzyme activity, particularly in the context of developing inhibitors for various biological targets .
Pharmacological Insights
Research indicates that modifications to the structure of this compound can lead to compounds with enhanced inhibitory effects against specific enzymes linked to diseases such as cancer and inflammation. For instance, derivatives have been synthesized that demonstrate potential in treating inflammatory conditions through their action on relevant signaling pathways.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
The mechanism by which tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-y]carbamate exerts its biological effects involves interaction with specific proteins or nucleic acids. This interaction can alter cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth. The compound's ability to modify biomolecules enhances our understanding of cellular processes at a molecular level.
Properties
IUPAC Name |
tert-butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)13-7-5-6-10-8-14-15(4)9-10/h8-9H,7H2,1-4H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSHARXAZLGTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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